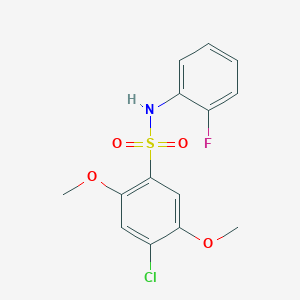
4-chloro-N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly known as CFM-2, and it has been extensively studied for its potential use in scientific research.
Wirkmechanismus
CFM-2 inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of various cellular processes. CK2 is involved in the regulation of many proteins that are important for cell growth and survival, and the inhibition of CK2 by CFM-2 can lead to cell death.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a CK2 inhibitor, CFM-2 has been shown to inhibit other protein kinases and to have anti-inflammatory properties. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CFM-2 is its selectivity for CK2, which makes it a useful tool for studying the function of this enzyme. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, one limitation of CFM-2 is its potential toxicity, which can limit its use in certain experiments. It is also important to note that CFM-2 is not a drug and should not be used for any therapeutic purposes.
Zukünftige Richtungen
There are many potential future directions for research on CFM-2. One area of interest is the development of more potent and selective inhibitors of CK2. Another area of interest is the use of CFM-2 in combination with other drugs to enhance its anti-cancer or anti-inflammatory effects. Additionally, there is potential for the use of CFM-2 in the development of new therapies for neurodegenerative diseases. Overall, CFM-2 is a promising compound that has the potential to contribute to many areas of scientific research.
Synthesemethoden
CFM-2 can be synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-fluoroaniline. The resulting product is then purified by recrystallization to obtain pure CFM-2.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been used extensively in scientific research as a tool to study the function of certain proteins. It has been shown to be a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth and differentiation. CFM-2 has been used in studies to investigate the role of CK2 in cancer, inflammation, and other diseases.
Eigenschaften
Molekularformel |
C14H13ClFNO4S |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
4-chloro-N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-12-8-14(13(21-2)7-9(12)15)22(18,19)17-11-6-4-3-5-10(11)16/h3-8,17H,1-2H3 |
InChI-Schlüssel |
WKGQDXRYOVIFTH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2F |
Kanonische SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)








